molecular formula C20H22N2O2S B11549282 2-[(2-methylbenzyl)sulfanyl]-N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide

2-[(2-methylbenzyl)sulfanyl]-N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide

Cat. No.: B11549282
M. Wt: 354.5 g/mol
InChI Key: HSMSVYIAIDJYIZ-FYJGNVAPSA-N
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Description

2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Thioether Linkage: The initial step involves the reaction of 2-methylbenzyl chloride with sodium sulfide to form 2-{[(2-methylphenyl)methyl]sulfanyl}benzene.

    Hydrazide Formation: The thioether compound is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 4-(prop-2-en-1-yloxy)benzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anti-inflammatory properties. These activities can be explored for potential therapeutic applications.

Medicine

The compound’s potential medicinal properties can be investigated for the development of new drugs. Its structure suggests it could interact with biological targets in unique ways, offering opportunities for novel treatments.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is not well-documented. based on its structure, it is likely to interact with biological targets through multiple pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and other proteins.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activities, or receptor functions, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(METHOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE
  • **2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(ETHOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The unique combination of functional groups in 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE sets it apart from similar compounds. The presence of the prop-2-en-1-yloxy group introduces additional reactivity and potential for further functionalization, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H22N2O2S/c1-3-12-24-19-10-8-17(9-11-19)13-21-22-20(23)15-25-14-18-7-5-4-6-16(18)2/h3-11,13H,1,12,14-15H2,2H3,(H,22,23)/b21-13+

InChI Key

HSMSVYIAIDJYIZ-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=CC=C1CSCC(=O)N/N=C/C2=CC=C(C=C2)OCC=C

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NN=CC2=CC=C(C=C2)OCC=C

Origin of Product

United States

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